Dilithium;hydroxide

Description

Conceptual Framework of Dilithium (B8592608) Species in Inorganic Chemistry

In inorganic chemistry, the term "dilithium" typically refers to compounds that contain two lithium atoms. These can exist in various forms, from simple ionic compounds to more complex organometallic structures. The concept of dilithium species extends to salts of doubly deprotonated molecules, where two lithium cations are associated with a dianion. Examples from research include dilithium salts of organic molecules like dilithium hydroquinone (B1673460), dilithium terephthalate, and dilithium cyclooctatetraenide, which are investigated for their potential in battery applications. eurekalert.orgmdpi.comresearchgate.net In these materials, the lithium atoms exist as Li⁺ ions, balancing the negative charge of the organic backbone.

The bonding in dilithium compounds is predominantly ionic, a consequence of lithium's high electropositivity. In the context of a hypothetical "dilithium hydroxide" (Li₂OH), the structure would likely involve two lithium cations (Li⁺) and a hydroxide (B78521) anion (OH⁻), which would result in a net positive charge, forming the cation [Li₂OH]⁺. This species has a PubChem entry with the formula HLi₂O⁺ (CID 82891). nih.gov Alternatively, a neutral dilithium species could involve a "dilithio" compound where one alkyllithium acts as a base towards another, leading to the formation of a dilithio alkane. nih.gov

Theoretical studies on gas-phase lithium oxide clusters, (Li₂O)n, provide insight into the structural possibilities of dilithium-oxygen frameworks. These studies, often employing genetic algorithms and density functional theory, have explored the stability and geometry of such clusters, finding that planar structures are favored for small 'n' values, while three-dimensional structures with tetrahedral units become more stable as the cluster size increases. ustc.edu.cn These computational approaches are essential for understanding the fundamental interactions in systems where experimental characterization is challenging. openaccessjournals.com

Historical Context of Related Lithium-Oxygen-Hydrogen Compounds Research

The study of lithium-oxygen-hydrogen compounds has a rich history, foundational to the development of modern lithium chemistry. Research into organolithium compounds began in the early 20th century, with Wilhelm Schlenk's synthesis of methyllithium, ethyllithium, and phenyllithium (B1222949) in 1917. nih.gov The broader investigation of inorganic lithium compounds like lithium hydroxide (LiOH) and lithium oxide (Li₂O) has been ongoing for many decades.

Early research in the mid-20th century focused on the fundamental properties and reactions of these compounds. For instance, studies published in the 1950s detailed observations on various compounds of lithium and oxygen. acs.org The reaction of lithium oxide with water to form lithium hydroxide is a well-established and fundamental reaction in lithium chemistry. chemicalbook.com Mass spectrometric studies in the 1960s investigated the reaction of water vapor with solid lithium oxide at high temperatures, identifying LiOH as the major vapor-phase product, along with smaller amounts of the dimer Li₂(OH)₂. aip.org

The development of lithium-ion batteries spurred further interest in lithium compounds. The 1970s saw foundational discoveries, such as the reversible intercalation of lithium ions into graphite (B72142) and cathodic oxides, which are core principles of modern lithium-ion batteries. wikipedia.org While not directly involving dilithium hydroxide, this era of research significantly advanced the understanding of lithium-containing materials and their electrochemical properties. The use of complex metal hydrides like lithium aluminum hydride, discovered in the 1940s, also revolutionized organic and inorganic synthesis. ebsco.com

Overview of Current Academic Research Landscape on Dilithium Hydroxide and Analogues

Current academic research on "dilithium hydroxide" is predominantly theoretical and computational. Direct experimental synthesis and characterization of a stable, neutral Li₂OH compound are not prominent in the literature. Instead, research focuses on related and analogous species.

Theoretical and Computational Studies:

H₂O–Li₂O System: Ab initio molecular orbital methods have been used to investigate the reaction surface for the H₂O–Li₂O system. These studies indicate that the reaction proceeds without an activation barrier to form the cyclic dimer of LiOH, Li₂(OH)₂. aip.org

Li₂O Surfaces and Clusters: Density functional theory (DFT) is extensively used to study the properties of lithium oxide (Li₂O), a key component in the solid electrolyte interphase (SEI) of lithium-ion batteries. acs.orgosti.govacs.org Research has explored the stability, electronic properties, and defect formation on Li₂O surfaces, as well as the structures of (Li₂O)n clusters. ustc.edu.cnacs.org

Hydrogen Irradiation on Li₂O and LiOH: Advanced computational simulations, including classical and quantum-classical molecular dynamics, are employed to understand the surface chemistry of lithium oxide and hydroxide under hydrogen irradiation. aip.org These studies are relevant for materials in fusion reactor environments.

Research on Dilithium Analogues:

Lithiated Organic Cathode Materials: A significant area of research involves the synthesis and characterization of dilithium salts of organic molecules for use as high-capacity cathode materials in lithium-ion batteries. Examples include dilithium hydroquinone (Li₂Q) and dilithium (2,3-dilithium-oxy-)terephthalate. eurekalert.orgmdpi.comnih.govoup.com These materials are synthesized through methods like thermal intermolecular rearrangement and are studied for their electrochemical properties and structural changes during charging and discharging. eurekalert.orgoup.com

Dilithium Siloxanolates and Other Organometallics: Synthetic and structural studies have been conducted on complex dilithium compounds, such as the dilithium salt of a tetrahydroxydisiloxane. rsc.org Research also extends to dilithium derivatives of siloles and other organometallic structures, often characterized by X-ray crystallography and NMR spectroscopy. nih.govacs.orgacs.org

The following tables provide a summary of data for related lithium compounds and theoretical findings.

Properties of Related Lithium Compounds

| Property | Lithium Hydroxide (LiOH) | Lithium Oxide (Li₂O) |

|---|---|---|

| Formula | LiOH | Li₂O |

| Molar Mass | 23.95 g/mol | 29.88 g/mol |

| Appearance | White, hygroscopic solid | White or pale yellow solid |

| Melting Point | 462 °C | 1,438 °C |

| Boiling Point | 924 °C | 2,600 °C |

| Density | 1.46 g/cm³ | 2.013 g/cm³ |

| Solubility in Water | Soluble (12.8 g/100 mL at 20 °C) | Reacts to form LiOH |

| Crystal Structure | Tetragonal | Antifluorite |

Sources: chemicalbook.comextramarks.comwikipedia.orgbyjus.comwikipedia.org

Summary of Theoretical Research on Related Species

| Research Area | Key Findings | Computational Methods |

|---|---|---|

| H₂O–Li₂O Reaction | Proceeds without an activation barrier to form the cyclic dimer of LiOH, Li₂(OH)₂. aip.org | Ab initio molecular orbital methods, Møller–Plesset perturbation theory. aip.org |

| (Li₂O)n Clusters (n=1-8) | Planar structures are the global minimum up to n=2; 3D structures are favored for n≥3. ustc.edu.cn | Genetic algorithm combined with density functional theory (DFT). ustc.edu.cn |

| Li₂O Surfaces | The (111) surface is more stable than the (110) surface. acs.org | Density functional theory (DFT). acs.org |

| Li⁺ Diffusion in Li₂O | Activation energy for Li⁺ hopping is significantly smaller on the surface than in the bulk. acs.org | Density functional theory (DFT). acs.org |

Properties

IUPAC Name |

dilithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCJHNOBJLKZNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

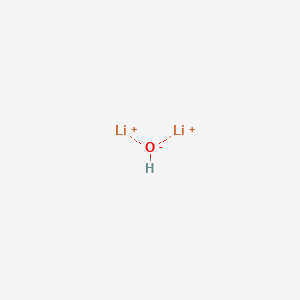

[Li+].[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLi2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893208 | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12057-24-8 | |

| Record name | Lithium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium oxide (Li2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of Dilithium (B8592608) Hydroxide (B78521) and Related Structures

Direct Synthetic Approaches to Dilithium Hydroxide Formulations

The chemical entity "Dilithium;hydroxide" is cataloged in chemical databases with the PubChem Compound Identification (CID) number 82891. organic-chemistry.org However, this species, with a proposed formula of HLi₂O⁺, is not a commonly isolated or synthesized compound in standard laboratory practice. The existing literature does not provide established, direct synthetic routes for the preparation of stable, bulk formulations of dilithium hydroxide as a distinct compound. Its existence is largely theoretical or as a transient species in mass spectrometry, making direct synthesis a significant challenge.

Synthetic Routes to Structurally Analogous Dilithium Compounds Involving Hydroxide or Oxide Moieties

While direct synthesis of Li₂OH⁺ is not established, various methods exist to produce structurally related lithium compounds that feature hydroxide or oxide components. These pathways are fundamental in lithium chemistry and provide insight into the behavior of lithium ions with oxygen- and hydrogen-containing species.

A primary route to lithium hydroxide (LiOH), a simple and stable lithium-containing hydroxide, involves the reaction of a lithium salt with a hydroxide source or the direct reaction of lithium oxide with water. For instance, lithium carbonate (Li₂CO₃) can be treated with hydrochloric acid (HCl) to produce lithium chloride (LiCl) and carbonic acid, which decomposes. chemicalbook.com

A more direct and common industrial preparation involves the reaction of lithium oxide (Li₂O) with water. Lithium oxide, a white solid also known as lithia, reacts readily with water in a basic anhydride (B1165640) reaction to form the strong base, lithium hydroxide. Current time information in Bangalore, IN.wikipedia.orgmsu.edu

Reaction Table: Synthesis of Lithium Hydroxide

| Reactants | Products | Reaction Type |

|---|---|---|

| Li₂O + H₂O | 2LiOH | Basic Anhydride Hydrolysis |

This table summarizes two common laboratory and industrial methods for synthesizing lithium hydroxide.

In the realm of organolithium chemistry, lithiated organic hydroxyl systems (lithium alkoxides) can undergo various thermal rearrangement reactions. These reactions, often named Wittig rearrangements, involve the intramolecular migration of an alkyl or aryl group. While not forming dilithium hydroxide directly, they are crucial examples of rearrangements within lithiated oxygen-containing compounds.

The organic-chemistry.orgscripps.edu-Wittig rearrangement involves the deprotonation of an ether alpha to the oxygen atom using a strong base like an alkyllithium compound. This generates a reactive carbanion, which then undergoes a 1,2-shift of an alkyl group from the oxygen to the adjacent carbon, forming a more stable lithium alkoxide. scripps.eduacs.org The mechanism is believed to proceed through a short-lived radical-ketyl pair. scripps.edursc.org The migratory aptitude of the alkyl group generally follows the order of thermodynamic stability: tertiary > secondary > primary > methyl. scripps.edu

A competing process is the Current time information in Bangalore, IN.scripps.edu-Wittig rearrangement, which is a concerted, pericyclic reaction ( Current time information in Bangalore, IN.scripps.edu-sigmatropic shift) that typically occurs at lower temperatures than the organic-chemistry.orgscripps.edu-shift. Current time information in Bangalore, IN. This rearrangement is common in lithiated allylic ethers and leads to the formation of homoallylic alcohols. Current time information in Bangalore, IN. The choice between the organic-chemistry.orgscripps.edu- and Current time information in Bangalore, IN.scripps.edu-pathways can often be controlled by temperature. Current time information in Bangalore, IN.brainly.com

These rearrangements highlight the dynamic nature of C-O and C-Li bonds in lithiated hydroxyl systems under thermal stress, providing a pathway to complex alcohol structures.

Lithium oxide (Li₂O) and lithium peroxide (Li₂O₂) serve as key precursors to lithium hydroxide.

Lithium Oxide (Li₂O): As previously mentioned, lithium oxide reacts with water to yield lithium hydroxide. wikipedia.orgmsu.edu Lithium oxide itself can be produced by the thermal decomposition of lithium peroxide. wikipedia.org At temperatures around 195°C or higher, Li₂O₂ decomposes into lithium oxide and oxygen gas. wikipedia.org

Lithium Peroxide (Li₂O₂): This compound reacts with water to form lithium hydroxide and hydrogen peroxide. Furthermore, lithium peroxide is noted for its ability to react with carbon dioxide, a characteristic utilized in air purification systems, such as in spacecraft, to remove CO₂ and release oxygen. masterorganicchemistry.com This reaction produces lithium carbonate (Li₂CO₃). masterorganicchemistry.com

Reaction Table: Derivations from Precursors

| Precursor | Reactant(s) | Product(s) |

|---|---|---|

| Li₂O | H₂O | LiOH |

| Li₂O₂ | Heat | Li₂O + O₂ |

| Li₂O₂ | 2H₂O | 2LiOH + H₂O₂ |

This table illustrates the key reactions involving lithium oxide and lithium peroxide as precursors.

Deprotonation is a fundamental reaction for generating lithium-containing compounds with hydroxide or alkoxide moieties. Strong lithium bases are employed to remove a proton from a substrate.

Commonly used strong bases include organolithium reagents like n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), as well as lithium amides such as lithium diisopropylamide (LDA). researchgate.netnih.govcatsci.com These bases can readily deprotonate alcohols (R-OH) to form the corresponding lithium alkoxides (R-OLi). quora.com For example, LDA, known as a strong, non-nucleophilic base, is widely used to deprotonate carbon acids but is also highly effective at deprotonating hydroxyl groups. catsci.com

The deprotonation of water by an organolithium reagent such as n-butyllithium yields lithium hydroxide and the corresponding alkane (butane in this case).

Reaction: C₄H₉Li + H₂O → LiOH + C₄H₁₀

This type of reaction demonstrates the high basicity of organolithium compounds and provides a direct, albeit often vigorous, route to lithium hydroxide from a water source. The reaction is a classic example of a strong base reacting with a protic substance.

Controlled Stoichiometry and Optimization of Reaction Conditions for Dilithium Compounds

The synthesis of dilithium compounds is a nuanced process where the final product's purity, yield, and structure are highly dependent on the precise control of stoichiometry and the optimization of various reaction parameters. acs.orgresearchgate.net The use of exact stoichiometric amounts of reagents is critical, particularly when employing potent organolithium reagents like n-butyllithium (nBuLi). researchgate.net Controlling the stoichiometry allows for selective substitution, enabling the synthesis of either mono- or di-lithiated species from the same precursor. researchgate.net For instance, in the synthesis of silyl-substituted cobaltabis(dicarbollide) derivatives, the number of silyl (B83357) groups attached can be managed by carefully adjusting the amount of nBuLi used in the reaction. researchgate.net

The optimization of reaction conditions extends beyond stoichiometry to include temperature, solvent choice, and the use of additives. acs.orgresearchgate.net Temperature control is paramount, as many organolithium reactions are conducted at very low temperatures (e.g., -78 °C) to manage their high reactivity and prevent unwanted side reactions or decomposition. researchgate.net

The choice of solvent and the presence of coordinating additives play a significant role in the solubility, stability, and aggregation state of the dilithium intermediates. researchgate.netpsu.eduacs.org Ether-type solvents are commonly used due to their ability to solvate the lithium ions. researchgate.net Additives such as tetramethylethylenediamine (tmen) are often employed to chelate the lithium cations. This coordination can break down larger, less reactive polymeric aggregates into smaller, more soluble, and more reactive species, often leading to the formation of crystalline products with a well-defined stoichiometry. psu.eduacs.org The use of flow microreactors represents an advanced technique for controlling highly unstable intermediates, such as radical anions, in the synthesis of 1,4-organodilithiums. kyoto-u.ac.jp This method allows for rapid mixing and precise temperature control, leading to higher efficiency and selectivity compared to traditional batch reactions. kyoto-u.ac.jp

The following table summarizes key parameters that are optimized for the synthesis of various dilithium compounds, based on findings from selected research.

| Parameter | Factor | Influence on Reaction | Compound Type |

| Stoichiometry | Molar ratio of lithiating agent (e.g., nBuLi) to substrate | Determines the degree of lithiation (mono- vs. di-substitution). researchgate.net | Cobaltabis(dicarbollide) derivatives |

| Temperature | Reaction temperature (e.g., -78 °C vs. 20 °C) | Controls reaction rate and selectivity; prevents decomposition of thermally unstable intermediates. acs.orgresearchgate.net | Organolithium compounds |

| Solvent | Ether-type solvents (e.g., THF, Diethyl ether) | Affects reagent solubility and the aggregation state of organolithium species. researchgate.netnih.gov | Dilithium amides, Organolithium compounds |

| Additives | Coordinating agents (e.g., tmen, HMPA) | Breaks up aggregates, increases reactivity, and aids in the crystallization of pure compounds. psu.eduacs.orgescholarship.org | Diphosphine complexes, Organolithium aggregates |

| Reaction Time | Duration of reaction | Ensures complete conversion; can be significantly reduced by using more efficient reagents (e.g., Li/LiCl powder). nsf.gov | Tetraphenyl-1,4-dilithio-1,3-butadiene |

| Reactor Type | Batch vs. Flow microreactor | Flow reactors provide superior control over mixing and temperature for highly reactive species, improving yield and selectivity. kyoto-u.ac.jp | 1,4-Organodilithiums |

Mechanistic Investigations of Dilithium Hydroxide Formation Processes

Understanding the mechanistic pathways of formation is crucial for controlling the synthesis of lithium-containing hydroxides and related oxide complexes. Investigations often combine experimental observations with computational modeling to elucidate the complex, multi-step reaction coordinates.

A notable example is the mechanistic study of the formation of 1,3-dipole · dilithium oxide complexes from tertiary amine N-oxides. acs.orgnsf.gov Initial proposals suggested pathways involving either iminium ion or diradical intermediates. nsf.gov However, more recent and detailed computational investigations, using methods like Møller–Plesset second-order perturbation theory, have revealed an alternative, more energetically favorable mechanism. acs.orgnsf.gov This newly proposed "multi-ion bridged pathway" avoids the formation of high-energy electrophilic intermediates. acs.org The mechanism involves the formation of a low-energy intermediate complex where the N-oxide is chelated to a lithium amide dimer. The rate-determining step is the dissociation of the N-O bond within this multi-ion bridged structure, leading directly to the azomethine ylide · dilithium oxide complex. nsf.gov This pathway is significant because it suggests a broader scope for reagents and a reduction in potential side reactions, offering a more direct route for synthesis. acs.org

In a different context, the formation of lithium hydroxide (LiOH) in lithium-oxygen batteries has been shown to be significantly influenced by additives like lithium iodide (LiI). rsc.org Mechanistic studies revealed that iodide promotes the formation of LiOH at the expense of the typically expected lithium peroxide (Li₂O₂). The proposed mechanism hinges on the strong interaction between the iodide anion and water molecules present in the electrolyte. This interaction increases the acidity of the water, which in turn facilitates the reaction between water and lithium superoxide (B77818) (LiO₂) or lithium peroxide (Li₂O₂), leading to the formation of LiOH. The specific product chemistry was found to be highly dependent on the H₂O:LiI ratio in the electrolyte. rsc.org

Furthermore, the formation of other dilithium compounds has been mechanistically explored. For instance, the synthesis of a specific polymorph of dilithium (2,3-dilithium-oxy-)terephthalate was achieved through a thermally induced decarboxylation. mdpi.comresearchgate.net The proposed mechanism for this transformation is a concerted retro-Kolbe–Schmitt reaction involving multiple equivalents of the precursor. mdpi.com These varied investigations highlight that the pathways to dilithium compounds and related hydroxides are often complex, involving aggregated species, bridged transition states, and the influential role of the surrounding chemical environment.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within a compound. For the dilithium (B8592608) hydroxide (B78521) cation, theoretical calculations have been employed to predict its vibrational frequencies, offering a guide for potential future experimental detection.

Infrared (IR) Spectroscopic Analysis

For the Li₂OH⁺ cation, theoretical calculations predict the fundamental vibrational frequencies. These calculated values are instrumental for guiding laboratory studies aimed at identifying this species, possibly in the gas phase or in matrix isolation studies.

In a related context, experimental IR spectroscopy has been successfully used to characterize other dilithium compounds. For instance, a 2024 study on dilithium hydroquinone (B1673460) (Li₂Q) reported its IR spectrum, which confirmed the complete substitution of the hydroxyl protons by lithium, as evidenced by the disappearance of the O-H stretching band present in the hydroquinone precursor. nih.govoup.com The study also noted that upon exposure to ambient air, Li₂Q readily absorbs water, leading to hydrolysis and the appearance of peaks corresponding to H₂O and lithium hydroxide (LiOH). nih.gov

Raman Spectroscopic Investigations

Similar to IR spectroscopy, experimental Raman spectra for the dilithium hydroxide cation are not available in the current body of scientific work. The theoretical predictions of vibrational frequencies for Li₂OH⁺ would also apply to its expected Raman spectrum, as the fundamental vibrations are the same, although their activities (whether they are IR or Raman active) may differ based on molecular symmetry. nih.gov

For comparison, the Raman spectrum of dilithium hydroquinone (Li₂Q) has been experimentally obtained. nih.govoup.com The analysis of the Raman spectrum, in conjunction with IR data, provided conclusive evidence for the formation of the dilithium compound. nih.gov In a separate study, in-situ Raman spectroscopy was used to monitor the thermal conversion of lithium hydroxide monohydrate (LiOH·H₂O) to anhydrous LiOH, by observing the disappearance of the characteristic peak for the hydrated form and the growth of the peak for the anhydrous form. cder.dz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of specific nuclei. However, obtaining NMR data for a species like the dilithium hydroxide cation is exceptionally challenging, likely due to its high reactivity and instability, which complicates its isolation and analysis in solution or the solid state.

Proton Nuclear Magnetic Resonance (¹H NMR)

No experimental ¹H NMR data for the dilithium hydroxide cation (HLi₂O⁺) has been reported in the surveyed literature. The single proton in this cation would be expected to have a chemical shift highly dependent on its immediate electronic environment, but without experimental observation, any prediction would be speculative.

For context, ¹H NMR is routinely used in the study of lithium-containing materials. For example, in the synthesis of dilithium hydroquinone, ¹H NMR was used to confirm the purity of the sublimated hydroquinone byproduct. oup.com In studies of lithium-ion battery electrolytes, ¹H NMR is used to identify decomposition products, such as lithium ethylene (B1197577) monocarbonate and ethylene glycol. doi.org Additionally, solid-state ¹H NMR has been used to identify the formation of lithium hydroxide (LiOH) in battery systems, which shows a characteristic resonance at approximately -1.5 ppm. researchgate.net

Lithium-7 Nuclear Magnetic Resonance (⁷Li NMR)

Experimental ⁷Li NMR data for the dilithium hydroxide cation (HLi₂O⁺) is not available in the reviewed literature. ⁷Li is a quadrupolar nucleus (I=3/2), which can lead to broad NMR signals, although it is a highly sensitive nucleus for NMR experiments. goettingen-research-online.dehuji.ac.il The chemical shift and line shape of the ⁷Li signal are highly sensitive to the coordination environment, aggregation state, and dynamics of the lithium ions. goettingen-research-online.deacs.org

In the absence of data for HLi₂O⁺, the solid-state ⁷Li NMR analysis of dilithium hydroquinone (Li₂Q) provides a relevant example. The ⁷Li NMR spectrum of Li₂Q exhibited a chemical shift of -0.947 ppm. nih.gov This was distinct from the chemical shift of the starting material, lithium hydroxide monohydrate (LiOH·H₂O), and the intermediate mixture, confirming the formation of a new lithium environment in the final product. nih.gov

Table 2: Solid-State ⁷Li NMR Chemical Shifts for Lithium Compounds

| Compound | Chemical Shift (ppm) |

|---|---|

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Not specified in source |

| Intermediate Mixture | Not specified in source |

Data sourced from a 2024 study on high-capacity dilithium hydroquinone cathode materials. nih.gov

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) is a powerful analytical tool for characterizing silicon-containing compounds. The ²⁹Si isotope, with a natural abundance of 4.7%, possesses a nuclear spin of ½, which allows for the acquisition of sharp NMR signals. huji.ac.il This technique is widely used to study the structure of organosilicon compounds, silicates, zeolites, and polysiloxanes. psu.eduresearchgate.net

The chemical shift in ²⁹Si NMR is highly sensitive to the silicon atom's local environment, including the number and type of atoms bonded to it. This sensitivity allows for the detailed analysis of molecular connectivity and structure. huji.ac.il Spectra are typically referenced to tetramethylsilane (B1202638) (TMS). A notable characteristic of ²⁹Si NMR is the potential for a broad background signal from the quartz components in the NMR probe and tube, which can sometimes complicate spectral analysis. huji.ac.il

Similar to the case with ¹⁵N NMR, Silicon-29 NMR is not a viable technique for the analysis of dilithium hydroxide (Li₂OH⁺). The elemental composition of dilithium hydroxide lacks silicon atoms. Therefore, no signal can be generated, and no information regarding the compound can be obtained using ²⁹Si NMR spectroscopy.

X-ray Emission Spectroscopy for Valence Electronic Structure Determination

X-ray Emission Spectroscopy (XES) is a sophisticated technique used to probe the occupied electronic states of a material. researchfeatures.com Specifically, valence-to-core (VtC) XES provides detailed insight into the electronic structure of ligands surrounding a central atom. nih.gov The process begins when a high-energy X-ray photon ionizes a core electron (e.g., a 1s electron) from an atom. nih.gov This creates an unstable core hole, which is subsequently filled by an electron from a higher-energy valence orbital, primarily localized on the surrounding ligands. The energy released during this electronic transition is emitted as a fluorescent X-ray photon. nih.gov

By analyzing the energy and intensity of these emitted photons, a spectrum is generated that effectively maps the density of states of the valence orbitals. researchfeatures.com This makes VtC-XES a powerful probe of chemical bonding and the electronic environment of the ligands, offering information that is complementary to other X-ray techniques like X-ray Absorption Spectroscopy (XAS), which probes unoccupied orbitals. nih.gov

For dilithium hydroxide (Li₂OH⁺), VtC-XES could theoretically be employed by targeting the oxygen K-edge. In this hypothetical application, a 1s core electron of the oxygen atom in the hydroxide ligand would be excited. The resulting core hole would then be filled by electrons from the valence molecular orbitals formed between oxygen and hydrogen, and influenced by the lithium ions. The resulting emission spectrum would provide a direct probe of the hydroxide ligand's valence electronic structure, offering insights into the O-H covalent bond and the nature of the ionic interactions with the two lithium ions.

In-Situ Spectroscopic Techniques for Dynamic Process Monitoring (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)

In-situ spectroscopic techniques are indispensable for monitoring chemical and physical processes in real-time, providing dynamic information about reaction pathways, intermediate species, and material transformations as they occur. mdpi.comresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy is one such method that can be adapted for in-situ measurements to track changes in a system. spectroscopyonline.com The technique works by measuring the absorbance of ultraviolet or visible light by a sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, making it a quantitative tool for monitoring concentration changes. researchgate.net

In an in-situ setup, a UV-Vis spectrometer is coupled to a reaction vessel or electrochemical cell, allowing spectra to be recorded continuously as a process unfolds. nih.govresearchgate.net This approach is highly sensitive to changes in the electronic states of molecules and ions in solution, making it ideal for monitoring redox reactions, dissolution processes, or the formation and consumption of colored species. mdpi.comnih.gov

In the context of dilithium hydroxide, in-situ UV-Vis spectroscopy could be a valuable tool for monitoring dynamic processes in a solution-based environment. For instance, if dilithium hydroxide were involved in a chemical reaction that produces or consumes a species with a distinct UV-Vis absorption profile, the technique could be used to track the reaction kinetics. Similarly, in an electrochemical setting, if Li₂OH⁺ were part of a system where its concentration or coordination environment changes during charging or discharging, in-situ UV-Vis could monitor these changes in real-time, providing critical insights into the underlying mechanisms. nih.gov

Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Dilithium (B8592608) Hydroxide (B78521) and Complexes

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional atomic arrangement in crystalline materials, providing precise data on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esuni-ulm.de While data on a simple, discrete "dilithium hydroxide" molecule is sparse, its structural role has been extensively elucidated through the analysis of more complex structures and related compounds like lithium hydroxide (LiOH) and various dilithium-containing coordination complexes.

In another example, the reaction of 2-bromo-4,6-di-tert-butylphenol (B1268018) with BuLi and dichlorophosphines yields dilithium bis(aryloxy)phosphine complexes. rsc.org SC-XRD analysis of these complexes, such as [Ph[OPO]Li₂]₂(ArOLi)₂, showed they form dimeric structures where two fragments are linked by Li–O bonds, creating a ladder-like arrangement composed of three Li₂O₂ rings. rsc.org The structural motif can evolve into more complex step-form or distorted cubane (B1203433) arrangements depending on the incorporation of excess lithium aryloxide. rsc.org

The study of dilithium hexahydroxidostannate(IV) dihydrate (Li₂[Sn(OH)₆]·2H₂O) provides direct insight into the structural behavior of lithium and hydroxide ions. SC-XRD identified the primary building units as [Sn(OH)₆]²⁻ octahedra and [Li(μ₂-OH)₃(H₂O)] tetrahedra. researchgate.net This detailed structural information is crucial for understanding the material's properties and how the constituent ions assemble into a stable crystal lattice.

Powder X-ray Diffraction for Phase Identification and Structural Evolution

Powder X-ray diffraction (PXRD) is a versatile, non-destructive method used to identify the crystalline phases present in a bulk sample by comparing its diffraction pattern to reference databases. ncl.ac.uk It is instrumental in confirming the synthesis of a single-phase material, determining phase purity, and studying structural transformations under different conditions. ncl.ac.uknist.gov

In the synthesis of lithium-based materials, PXRD is routinely used to verify the crystal structure. For example, in the preparation of Li₂M(WO₄)₂ (where M = Co, Ni, Cu) via solid-state reaction, X-ray diffraction measurements confirmed the formation of single-phase compounds crystallizing in the triclinic system. researchgate.net Similarly, for dilithium hydroquinone (B1673460) (Li₂Q), Rietveld refinement of the PXRD pattern was used to determine its orthorhombic crystal system. oup.com

PXRD is also critical for studying the structural evolution of materials. A study of two types of lithium hydroxide monohydrate (LiOH·H₂O) crystals, one from simple evaporation and another from precipitation, used PXRD to identify polymorphic differences, which were suggested by their differing solubilities. researchgate.net In-situ PXRD can track crystal structure changes during dynamic processes. For instance, the evolution of Li₂Q during battery charging and discharging was monitored, showing the disappearance of its characteristic diffraction peaks and the emergence of new peaks corresponding to the charged product. oup.com This demonstrates how PXRD provides crucial information on the reaction mechanisms and structural stability of electrode materials.

Determination of Crystal Systems and Space Group Symmetry

The crystal system and space group define the symmetry of a crystal lattice. This information, typically determined from diffraction data, is fundamental to a complete structural description.

Different compounds containing dilithium and hydroxide moieties crystallize in various systems.

Lithium Hydroxide (LiOH) has been reported to crystallize in the tetragonal system with the space group P4/nmm (No. 129). nih.govmaterialsproject.org Its crystal structure consists of two-dimensional LiOH sheets. materialsproject.org

Dilithium hexahydroxidostannate(IV) dihydrate (Li₂[Sn(OH)₆]·2H₂O) is dimorphic. One modification crystallizes in the monoclinic system with the space group P2/c . Another hydrothermally prepared form of dilithium tin hexahydroxide is also monoclinic but has the space group P2₁/n . researchgate.net

Dilithium acetylide (Li₂C₂) adopts a distorted anti-fluorite crystal structure and transforms to a cubic anti-fluorite structure at high temperatures. wikipedia.org

Complexes such as Li₂M(WO₄)₂ (M = Co, Ni, Cu) have been identified as belonging to the triclinic crystal system with the space group P1. researchgate.net

A dilithiated amide mixed aggregate complex, [Li₃(1)(ⁿBu)]₂ , was found to crystallize in the orthorhombic space group P2₁2₁2₁ .

This diversity in crystal systems and space groups highlights the structural flexibility of frameworks containing lithium and hydroxide ions, which can adopt different symmetries depending on the other constituent atoms and molecules.

Table 1: Crystallographic Data for Selected Lithium Compounds

Analysis of Coordination Environments and Interatomic Distances within Dilithium-Hydroxide Frameworks

The coordination environment describes the arrangement of atoms surrounding a central atom, which is defined by the coordination number and geometry. Interatomic distances, or bond lengths, provide insight into the nature and strength of the chemical bonds.

In structures containing dilithium and hydroxide, the lithium ion (Li⁺) typically exhibits tetrahedral or, less commonly, other coordination geometries.

In lithium hydroxide (LiOH) , the Li⁺ ion is bonded to four equivalent oxygen atoms, forming distorted LiO₄ tetrahedra. The Li-O bond lengths are all 1.94 Å. materialsproject.org

In dilithium hexahydroxidostannate (Li₂Sn(OH)₆) , the lithium atom is also tetrahedrally coordinated by oxygen atoms. researchgate.net

In a dilithium disiloxanolate disilanol (B1248394) complex, each lithium ion is coordinated to three oxygen atoms in a distorted trigonal planar geometry. The Li-O distances vary depending on the type of oxygen atom; coordination to silanolate-oxygen atoms is stronger, with shorter Li-O distances ranging from 1.856(6) Å to 1.917(6) Å, compared to the longer distances for silanol-oxygen atoms (2.064(6) to 2.092(6) Å). rsc.org

In a complex with a pyrazine-2,5-dicarboxylato ligand, two independent Li⁺ ions were observed with distorted trigonal-bipyramidal LiNO₄ geometries. The Li-O bond distances in this structure fall within the range of 1.958(3) Å to 2.131(3) Å. iucr.org

Table 2: Coordination and Bond Distances in Selected Lithium Compounds

Investigation of Polymeric and Aggregated Structures

Dilithium hydroxide moieties are fundamental building blocks in a variety of extended structures:

Layered Structures : A monoclinic modification of dilithium hexahydroxidostannate(IV) dihydrate features a distinct layer structure. researchgate.net In this arrangement, [Sn(OH)₆]²⁻ octahedra form hexagonal nets. The [Li(μ₂-OH)₃(H₂O)] tetrahedra are positioned between these nets, creating a stable, layered framework consolidated by hydrogen bonds within and between the layers. researchgate.net Similarly, the structure of LiOH consists of 2D sheets. materialsproject.org

Dimeric and Tetrameric Aggregates : In organometallic chemistry, dilithium compounds are known to form aggregates. A dilithium disiloxanolate disilanol complex forms a dimeric motif in the solid state, where two units are linked by four coordinating lithium atoms. rsc.org This aggregation is driven by strong Li···O interactions that outcompete hydrogen bonding. rsc.org Other complexes, such as those derived from dilithium dibenzopentalenides, can form dimers or even cage-like tetramers through carbonyl-lithium interactions.

Polymeric Chains and Frameworks : The reaction of pyrazine-2,5-dicarboxylic acid with lithium hydroxide produces a coordination polymer with a three-dimensional framework. iucr.org In this structure, Li⁺ ions are bridged by ligand molecules and water molecules, forming molecular chains. These chains are further linked into layers, which are then connected to create the final 3D architecture, stabilized by O-H···O hydrogen bonds. iucr.org Dilithium acetylide (Li₂C₂) also possesses a polymeric structure in the solid state. wikipedia.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Dilithium;hydroxide | 82891 nih.gov |

| Lithium Hydroxide | 3939 nih.govfishersci.dkfishersci.caamericanelements.com |

| Dilithium acetylide | 66115 wikipedia.orgelementschina.com |

| Dilithium squarate | 13848004 nih.gov |

| Dilithium oxide | 12057-24-8 (CAS) |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic and Atomic Structure

DFT is a primary computational method used to investigate the electronic structure and geometry of molecules and materials. google.comacs.org

Geometry Optimization and Energetic Stability Analysis

This subsection would typically present data on the optimized molecular structure of dilithium (B8592608);hydroxide (B78521), including bond lengths and angles determined through energy minimization calculations. An analysis of the compound's thermodynamic stability, such as its formation energy, would also be included. researchgate.netwebelements.com However, no specific studies providing optimized geometry or energetic stability data for the HLi₂O⁺ species were found.

Electronic Structure and Partial Density of States Mapping

Here, the article would describe the electronic properties of dilithium;hydroxide. This includes an analysis of the molecular orbitals and a mapping of the Partial Density of States (PDOS), which illustrates the contribution of different atomic orbitals to the electronic states. acs.org Such analyses are crucial for understanding chemical bonding and reactivity. For related compounds like lithium oxide (Li₂O) and lithium hydroxide (LiOH), valence electronic structures have been probed experimentally and computationally. acs.org However, specific PDOS maps or detailed electronic structure analyses for HLi₂O⁺ are not available in the reviewed literature.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations are used to study the dynamic behavior of atoms in a system over time, providing insights into processes like diffusion, phase transitions, and reaction mechanisms at finite temperatures. diva-portal.orgacs.orgmdpi.com For instance, AIMD has been employed to study the decomposition of molten lithium hydroxide and the formation of the solid-electrolyte interphase in batteries. acs.orgmdpi.commaterialsproject.org A dedicated AIMD study on the HLi₂O⁺ species, which would reveal its structural evolution and stability at different conditions, could not be located.

Potential Energy Surface Mapping and Reaction Pathway Characterization

This section would focus on the potential energy surface (PES) of dilithium;hydroxide, which maps the energy of the system as a function of its atomic coordinates. nih.govresearchgate.net By mapping the PES, one can identify stable isomers, transition states, and characterize the pathways of chemical reactions involving the compound. While the concept of PES is fundamental in chemistry, specific studies that map the PES for HLi₂O⁺ or characterize its reaction pathways are absent from the scientific record.

Force Field Development and Atomistic Simulations for Interfacial Phenomena

Force fields are empirical sets of parameters used to calculate the potential energy of a system in classical molecular dynamics simulations, which are essential for studying large-scale phenomena like interactions at interfaces. researchgate.net The development of a specific force field for dilithium;hydroxide would be necessary to simulate its behavior in complex environments, such as at an electrode-electrolyte interface. While force fields have been developed for other lithium compounds and hydroxides, no such parameters specific to HLi₂O⁺ were found. diva-portal.orgresearchgate.net

Reaction Mechanisms and Chemical Reactivity

Hydrolysis and Carbonation Reactions of Dilithium (B8592608) Compounds

Dilithium compounds exhibit reactivity towards water (hydrolysis) and carbon dioxide (carbonation). A primary example is dilithium oxide (Li₂O), which readily reacts with water to form lithium hydroxide (B78521) (LiOH). americanelements.com This exothermic reaction is a classic acid-base reaction where the oxide ion acts as a strong base.

Hydrolysis Reaction: Li₂O + H₂O → 2LiOH americanelements.com

Similarly, dilithium oxide reacts with carbon dioxide in a carbonation reaction to produce lithium carbonate (Li₂CO₃). americanelements.com This reaction is significant in contexts where the purity of lithium hydroxide is crucial, as exposure of Li₂O or LiOH to air (which contains CO₂) can lead to the formation of the carbonate salt. americanelements.com

Carbonation Reaction: Li₂O + CO₂ → Li₂CO₃ americanelements.com

Beyond simple inorganic oxides, organodilithium compounds also undergo hydrolysis and carbonation, which are fundamental reactions in organometallic chemistry. nih.govnih.gov These reactions are often used to quench reactions involving organolithium reagents or to introduce carboxyl groups into organic molecules.

Oxidation-Reduction Chemistry of Dilithium Species

The redox chemistry of dilithium species is diverse, encompassing both inorganic and organometallic compounds.

Inorganic Compounds: Dilithium oxide (Li₂O) can participate in redox reactions. It can be oxidized by oxygen to form lithium peroxide (Li₂O₂). americanelements.com Conversely, it can be reduced to lithium metal under specific conditions. americanelements.com

Organometallic Compounds: The reductive dimerization of styrenes using a reducing agent like lithium naphthalenide (LiNp) can efficiently generate 1,4-dilithium species. nih.gov This process, however, must be carefully controlled to prevent the rapid reaction of the dilithium species with remaining styrene, which leads to anionic polymerization. nih.gov Flow microreactors have been shown to be effective in taming these highly unstable radical anions and 1,4-organodilithiums. nih.gov

Coordination Complexes: Dilithium phthalocyanine (B1677752) has been investigated as a catalyst for the oxygen reduction reaction in non-aqueous Li-O₂ cells. nih.gov The mechanism is believed to involve an interaction between the phthalocyanine ring and oxygen, forming a Li₂Pc+δ - O₂-δ intermediate that facilitates the electron-transfer reaction. nih.gov

Phosphine Derivatives: The redox behavior of certain sterically constrained tricyclic phosphines has been explored. nih.govnih.govuni.lu These phosphines can react with two equivalents of lithium to induce the reductive cleavage of a P–C bond, resulting in a dilithium phosphaindole derivative. nih.govnih.govuni.lu Spectroelectrochemistry studies suggest a highly negative reduction potential with the reversible formation of a dianionic species. nih.govnih.govuni.lu

A summary of representative redox reactions is presented below.

Mechanistic Pathways in Catalytic Processes and Intermediate Formation

Dilithium compounds and their derivatives are pivotal intermediates in several catalytic processes.

A notable example is the generation of 1,3-dipoles from tertiary amine N-oxides, facilitated by lithium amides. easychem.orguni.lu Mechanistic investigations have revealed a unique multi-ion bridged pathway that is energetically more favorable than previously proposed mechanisms involving iminium ions or diradical intermediates. easychem.orguni.lu This pathway proceeds without electrophilic intermediates, which broadens the potential scope of reagents and limits side reactions. easychem.orguni.lu The process leads to the formation of azomethine ylide–dilithium oxide complexes, which are valuable in the synthesis of nitrogen-containing ring systems. easychem.org

In the field of hydroamination, lithium-based catalysts are also employed. For the hydroamination of vinylarenes with benzylamine, a proposed ionic mechanism involves three key steps:

Proton transfer from the amine to a lithium amide (e.g., LiN(SiMe₃)₂) to form the active lithium benzylamide catalyst. nih.gov

Nucleophilic attack of the lithium amide on the vinylarene. nih.gov

Protonolysis of the resulting metal-carbon bond to yield the hydroaminated product. nih.gov

These examples highlight how the aggregation and bridging capabilities of lithium ions can define specific, low-energy reaction pathways and stabilize reactive intermediates in catalysis.

Intercalation and De-intercalation Mechanisms in Solid-State Systems

Intercalation and de-intercalation are processes where ions are reversibly inserted into and removed from a host material's structure. americanelements.com These mechanisms are fundamental to the operation of lithium-ion batteries, where Li⁺ ions move between the anode and cathode. fishersci.seatamanchemicals.com

The host materials, often transition metal oxides or chalcogenides, possess van der Waals gaps or layered structures that can accommodate the guest ions. americanelements.com During de-intercalation (charging a battery), lithium is extracted from the cathode material (e.g., LiCoO₂), forcing an oxidation of the host and a change in its electronic properties. americanelements.comnih.gov The reverse process, intercalation, occurs during discharge. americanelements.com

Density functional theory (DFT) calculations on LiCoO₂ have elucidated the mechanism at the surface. nih.gov Li de-intercalation is found to occur via the diffusion of Li ions from the second layer to a vacant site in the topmost layer. nih.gov Conversely, intercalation involves Li ions diffusing from the first layer into a divacancy created by the removal of two adjacent Li ions in the first and second layers. nih.gov The energy barriers for these processes at the surface are lower than in the bulk material, suggesting that nanosized materials with high surface area-to-volume ratios are promising for rapid charging and discharging. nih.gov

In graphite (B72142) anodes, anions can also undergo intercalation and de-intercalation. For instance, in certain lithium-ion capacitors, PF₆⁻ anions reversibly intercalate into the graphite layers during charging, forming graphite intercalation compounds (GICs). nih.gov

Ligand Exchange and Complex Formation in Dilithium-Hydroxide Systems

Ligand exchange and complex formation are crucial aspects of the solution chemistry of lithium ions. In dilithium-hydroxide systems and related chemistries, these processes influence reactivity and speciation.

The solvation shell around a lithium cation is dynamic, with solvent molecules exchanging rapidly with the bulk solution. sigmaaldrich.com In solutions containing acetonitrile, for example, the first solvation shell of Li⁺ is typically composed of four solvent molecules. sigmaaldrich.com The presence of other species can lead to the formation of more complex adducts, and in some cases, the partial formation of a dilithium compound has been suggested. sigmaaldrich.com

Dilithium salts are also utilized as reagents in synthesis to facilitate ligand creation. For instance, the 4,5-dilithium salt of 9,9'-dimethylxanthene can undergo nucleophilic substitution with 1-P-cyano-2,5-diphenylphosphole to create new xanthene-phosphole derivative ligands. americanelements.com Similarly, dilithium derivatives formed by deprotonation can be treated with reagents to generate new functionalized molecules, demonstrating complex formation and subsequent transformation. nih.gov

Thermal Decomposition and Transformation Pathways

The thermal decomposition of dilithium compounds and their precursors involves various transformation pathways depending on the compound's structure and the conditions applied.

Lithium Hydroxide (LiOH): The thermal decomposition of lithium hydroxide is a method for producing high-purity dilithium oxide (Li₂O). americanelements.com The monohydrate form, LiOH·H₂O, first loses its water molecule at around 100-110 °C.

Lithium Borohydride (LiBH₄): Theoretical studies on the thermal decomposition of LiBH₄, a material for hydrogen storage, have explored various possible pathways. nih.gov One predicted pathway involves the formation of an intermediate Li₂B₁₂H₁₂, which then decomposes into lithium hydride (LiH), boron (B), and hydrogen gas (H₂). nih.gov First-principles calculations have shown that other thermodynamically competitive reactions are also possible. nih.gov

Organodilithium Precursors: The thermal decomposition of compounds derived from dilithium intermediates can be a route to novel structures. For example, 1,2-diazido-substituted compounds, which can be prepared from dilithium derivatives, undergo thermal decomposition to yield dicyano derivatives in high yields. nih.gov

The study of these pathways is often aided by techniques like Sample Controlled Thermal Analysis (SCTA), which can provide more accurate kinetic parameters and a clearer interpretation of the reaction mechanism compared to conventional rising-temperature experiments. atamanchemicals.com

Advanced Material Science Applications

Electrode Materials in Advanced Lithium-Ion Batteries

Lithium hydroxide (B78521) is a pivotal compound in the fabrication of electrode materials for high-performance lithium-ion batteries.

Lithium hydroxide is a crucial raw material for synthesizing cathode materials used in lithium-ion batteries. It is particularly important in the production of nickel-rich cathode materials such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA). These materials are favored for their high energy density, which is essential for applications like electric vehicles.

The synthesis process, known as calcination, involves reacting lithium hydroxide with mixed metal hydroxides at elevated temperatures. Using lithium hydroxide is preferred over lithium carbonate because it decomposes at a lower temperature. This lower reaction temperature minimizes issues like cation mixing, where lithium and nickel ions swap places in the crystal structure, a defect that can impede battery performance by reducing capacity and the rate at which the battery can be charged and discharged. The result is a cathode material with a more ordered crystal structure, leading to better electrochemical performance, including higher specific capacity and improved cycling stability.

Table 1: Comparison of Lithium Precursors for Cathode Synthesis

| Feature | Lithium Hydroxide (LiOH) | Lithium Carbonate (Li₂CO₃) |

|---|---|---|

| Decomposition Temperature | Lower | Higher |

| Reaction with Metal Oxides | Faster, more complete | Slower, may be incomplete |

| Tendency for Cation Mixing | Reduced | Higher |

| Resulting Cathode Performance | Higher capacity, better stability | Lower capacity, potential for impurities |

While not a direct component of anodes, lithium hydroxide can influence the formation of the Solid-Electrolyte Interphase (SEI) layer on the anode surface. The SEI layer is a critical film that forms during the initial battery cycles, allowing lithium ions to pass through while preventing unwanted reactions with the electrolyte.

The presence of residual lithium hydroxide, which can arise from impurities or reactions with trace amounts of water, can impact the composition and properties of the SEI layer. An improperly formed SEI layer can lead to increased resistance and reduced battery life. However, some research explores the controlled use of lithium hydroxide as an additive to engineer a more stable SEI layer, particularly for next-generation anode materials like silicon, which undergoes significant volume changes during charging and discharging. alfa-chemistry.comfishersci.nluni.lu

The efficient movement of lithium ions is fundamental to battery operation. In cathode materials synthesized with lithium hydroxide, the well-ordered crystal structure facilitates faster two-dimensional diffusion of lithium ions.

In the electrolyte, while lithium hydroxide is generally considered a contaminant, its presence can affect ion transport. In the context of solid-state batteries, which use solid electrolytes, lithium hydroxide can be a precursor for some ceramic electrolytes. The synthesis conditions, influenced by the lithium precursor, are critical for achieving a crystal structure that allows for high ionic conductivity.

Fluxing Agents in Ceramic and Glass Manufacturing

Lithium hydroxide serves as a potent fluxing agent in the production of ceramics and glass. google.com By lowering the melting point and viscosity of the silicate (B1173343) mixture, it reduces the energy required for manufacturing and can improve the properties of the final product. google.com Glasses and ceramics produced with lithium compounds can exhibit low thermal expansion and high resistance to thermal shock.

Adsorbents for Gas Purification Systems (e.g., Carbon Dioxide Scrubbing)

Lithium hydroxide is highly effective at absorbing carbon dioxide (CO2), making it essential for life support systems in enclosed environments like spacecraft and submarines. Anhydrous lithium hydroxide reacts with CO2 to form lithium carbonate and water, effectively removing the gas from the air. Its low molecular weight gives it a high absorption capacity per unit of mass, a critical advantage in applications where space and weight are limited.

Precursors for the Synthesis of Specialized Inorganic Lithium Compounds

Lithium hydroxide is a versatile precursor for creating a range of specialized inorganic lithium compounds.

Through neutralization reactions with acids, it can form various lithium salts. For example:

Reacting with hydrofluoric acid produces lithium fluoride (B91410) (LiF), used in optics and as a flux. fishersci.atfishersci.caatamanchemicals.comwikipedia.orgsigmaaldrich.com

Reaction with nitric acid yields lithium nitrate (B79036) (LiNO3), which has applications in ceramics and pyrotechnics. fishersci.fifishersci.caatamanchemicals.comamericanelements.comwikipedia.org

It is also used in the solid-state synthesis of complex oxides. Key examples include:

Lithium Niobate (LiNbO3): Produced by reacting lithium hydroxide with niobium pentoxide, this material is vital for optical and telecommunication devices. wikipedia.orgereztech.comamericanelements.comelementschina.comfishersci.com

Lithium Aluminate (LiAlO2): Synthesized from lithium hydroxide and alumina, it is explored for use in nuclear fusion as a tritium (B154650) breeding material and in fuel cells. fishersci.cawikipedia.orgwikipedia.orgfishersci.comfishersci.caereztech.comamericanelements.comchemicalbook.com

Role in Thermal Barrier Coatings Research and Development

Within the field of thermal barrier coatings (TBCs), lithium compounds, specifically lithium oxide (Li₂O), are being explored for their potential role in monitoring the health and degradation of these critical systems. wikipedia.org Research has investigated the use of lithium oxide as a co-dopant, along with yttria, in the zirconia ceramic top layer of TBCs. wikipedia.org The primary application in this context is for non-destructive emission spectroscopy evaluation. wikipedia.orgchemicalbook.com

When subjected to high temperatures, lithium oxide emits a distinct spectral pattern. wikipedia.org The intensity of this detectable pattern has been observed to increase as the TBC degrades. wikipedia.org This characteristic allows for the in situ monitoring of the coating's condition. wikipedia.org By tracking these spectral changes, it is possible to assess the extent of degradation and predict the remaining service life of the coating, enabling maintenance or replacement before a critical failure occurs. wikipedia.org This method is being studied as an efficient way to monitor TBC systems on components like gas turbines without requiring their disassembly. wikipedia.org

Catalysis in Organic Synthesis Reactions

Lithium hydroxide (LiOH) is recognized for its function as a catalyst in various organic synthesis reactions. atamanchemicals.comatamankimya.com It can initiate polymerization reactions, particularly with epoxides, and is used in esterification processes for producing alkyd resins and lithium soaps. atamanchemicals.comfishersci.seatamanchemicals.com

A notable and well-documented application is the use of lithium hydroxide as a simple yet highly effective catalyst for the direct amidation of unactivated esters. arcjournals.orgrsc.orgrsc.org This solvent-free method provides an efficient pathway for creating amide bonds, which are fundamental in pharmaceuticals and natural products. rsc.orgrsc.org The reaction typically involves heating a mixture of an ester and an amine with a catalytic amount of lithium hydroxide. rsc.org Research has shown that optimal conditions can involve a 1:1.5 stoichiometric ratio of ester to amine, heated at 200°C for 30 minutes with a 7.5 mol% loading of LiOH catalyst. rsc.org This approach is compatible with a range of primary and secondary amines and has also been successfully applied to the ring-opening of lactones. rsc.orgrsc.org The catalytic activity is attributed to the lithium cation, as other lithium salts like lithium nitrate have shown similar, albeit not superior, efficacy. rsc.org

| Ester Substrate | Amine Substrate | Product Type | Reported Conditions |

|---|---|---|---|

| Ethyl benzoate | Benzylamine | Secondary Amide | 7.5 mol% LiOH, 200°C, 30 min |

| Various Alkyl/Aryl Esters | Primary Amines | Secondary Amide | LiOH catalyst, solvent-free |

| Various Alkyl/Aryl Esters | Secondary Amines | Tertiary Amide | LiOH catalyst, solvent-free |

| δ-Valerolactone | Benzylamine | Ring-opened Amide | LiOH catalyst, scalable |

Applications in Radiocarbon Dating Methodologies

In the methodology of radiocarbon dating, particularly for analysis via Accelerator Mass Spectrometry (AMS), lithium compounds play a crucial intermediate role. wikipedia.orgwikidoc.org The process involves the conversion of carbon from an organic sample into dilithium (B8592608) acetylide (Li₂C₂), also known as lithium carbide. wikipedia.orgassignmentpoint.com This solid compound is a key intermediate because it can be readily converted into a gas suitable for mass spectrometry. wikipedia.org

There are two primary procedures for this conversion. wikipedia.orgwikidoc.org One method involves combusting the organic sample to produce carbon dioxide (CO₂), which is then reacted with molten lithium metal to form dilithium acetylide and lithium oxide. wikipedia.org An alternative procedure involves the direct reaction of the carbon-containing sample with lithium metal at high temperatures. wikidoc.org

Conclusion and Future Research Directions

Synthesis and Structural Control Challenges for Novel Dilithium (B8592608) Hydroxide (B78521) Structures

The foremost challenge in the study of dilithium hydroxide is its synthesis. Established, direct synthetic pathways for the preparation of stable formulations of this compound are not available in current literature. The pursuit of novel structures based on dilithium hydroxide is therefore fraught with fundamental hurdles related to the inherent reactivity and stability of such a species.

Key challenges include:

Stoichiometric Precision: The synthesis of dilithium compounds requires exceptionally precise control over stoichiometry, especially when using highly reactive organolithium reagents. Achieving the exact ratio of lithium to hydroxide needed to form a stable, discrete dilithium hydroxide entity without yielding more common products like lithium hydroxide (LiOH) or lithium oxide (Li₂O) is a significant obstacle.

Reaction Kinetics and Pathways: Understanding and controlling the mechanistic pathways of formation is critical. Current research often relies on advanced computational simulations to model the complex, multi-step reaction coordinates that might lead to the formation of such exotic species. nih.gov These theoretical studies are essential for predicting viable reaction conditions.

Structural Instability: A hypothetical [Li₂OH]⁺ cation would likely be highly reactive. Preventing its immediate decomposition or reaction with solvents or other species is a primary challenge for synthetic chemists.

While direct synthesis of Li₂OH is not established, research into analogous compounds, such as the synthesis of dilithium hydroquinone (B1673460) using lithium hydroxide, provides insights into the difficulties of controlling dilithiation processes. eurekalert.org Future progress will likely depend on novel synthetic strategies, possibly involving gas-phase reactions, matrix isolation techniques, or the use of sterically demanding ligands to stabilize the core structure.

Advancements in Multi-Modal Characterization Techniques for Complex Dilithium Hydroxide Systems

Should the synthesis of stable dilithium hydroxide systems be achieved, their characterization would require a suite of advanced, multi-modal techniques to elucidate their structural, electronic, and chemical properties. The characterization of lithium-containing materials is notoriously challenging due to the element's low atomic number and sensitivity to electron beams. azom.comscispace.com Future research will need to leverage and adapt cutting-edge methods currently being developed for advanced battery materials and other complex lithium compounds. researchgate.netuwo.caresearchgate.net

Single-crystal X-ray diffraction (SC-XRD) would be the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and angles of any crystalline dilithium hydroxide material. Insights from SC-XRD analysis of complex structures like dilithium hexahydroxidostannate(IV) dihydrate (Li₂[Sn(OH)₆]·2H₂O), which contains [Li(μ₂-OH)₃(H₂O)] tetrahedra, demonstrate the power of this technique in resolving the coordination environments of lithium and hydroxide ions.

For a comprehensive understanding, a combination of techniques would be necessary. The table below outlines key methods and their potential applications for characterizing a hypothetical dilithium hydroxide system.

| Characterization Technique | Abbreviation | Potential Application for Dilithium Hydroxide Systems |

| Single-Crystal X-ray Diffraction | SC-XRD | Provides definitive 3D atomic structure, bond lengths, and angles for crystalline forms. |

| X-ray Photoelectron Spectroscopy | XPS | Determines elemental composition and chemical oxidation states, probing the electronic environment of Li, O, and H. researchgate.net |

| Synchrotron X-ray Techniques | --- | Enables in-situ and operando studies with high temporal and structural resolution to monitor formation and degradation. uwo.ca |

| Transmission Electron Microscopy | TEM | Offers high-resolution imaging to visualize morphology and crystal structure at the nanoscale. concordia.ca |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Probes the local atomic environment and coordination of lithium ions, distinguishing different structural motifs. researchgate.net |

| Valence-to-Core X-ray Emission Spectroscopy | VtC-XES | Could theoretically probe the valence electronic structure of the hydroxide ligand, offering insights into bonding. |

Future advancements will focus on integrating these techniques for in-situ or operando measurements, allowing researchers to observe the behavior of these complex and potentially unstable systems under dynamic conditions. researchgate.netliverpool.ac.uk

Rational Design and Prediction of Novel Dilithium Hydroxide-Based Materials

Given the experimental challenges in synthesizing dilithium hydroxide, computational modeling and rational design have become the primary tools for its investigation. These theoretical approaches are essential for predicting the existence of stable structures, understanding their fundamental properties, and guiding future synthetic efforts. nih.govrsc.org

The main computational strategies include:

Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate the electronic structure of materials, predicting geometries, stability, and spectroscopic properties of hypothetical dilithium hydroxide clusters. nih.gov

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of atoms and molecules over time. nih.govresearchgate.net Advanced techniques like those using deep potential (DP) models, which are trained on DFT data, allow for simulations over longer timescales to model chemical reactions and equilibria in related systems like molten LiOH. nih.govresearchgate.net

Genetic Algorithms: Combined with DFT, these algorithms can explore a vast landscape of possible atomic arrangements to identify potentially stable or metastable crystal structures for novel dilithium hydroxide-based materials.

The table below summarizes the key computational approaches and their objectives in the rational design of these materials.

| Computational Approach | Objective | Example Application |

| Density Functional Theory (DFT) | Predict fundamental properties | Calculate the optimized geometry and stability of the [Li₂OH]⁺ cation. nih.gov |

| Molecular Dynamics (MD) | Simulate dynamic behavior and reactions | Model the surface chemistry of lithium hydroxide under various conditions to understand potential formation mechanisms. nih.gov |

| Deep Potential (DP) Models | Quantitative modeling of reactive systems | Study decomposition and phase behavior in molten LiOH to understand fundamental Li-O-H interactions. nih.govresearchgate.net |

| High-Throughput Screening | Accelerate materials discovery | Screen vast numbers of potential structures to identify promising candidates for stable dilithium hydroxide-based materials. nih.gov |

The ultimate goal of this computational work is to create a roadmap that guides experimentalists toward the specific conditions—pressure, temperature, and chemical environment—most likely to yield these novel materials. nih.gov

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Synthesis

Progress in the field of dilithium hydroxide and its related materials will heavily rely on synergistic, interdisciplinary research. nih.gov The challenges are too complex to be solved by a single discipline and require close collaboration between theorists and experimentalists across chemistry, materials science, physics, and engineering. concordia.cautulsa.edu

Key areas for interdisciplinary collaboration include:

Theory-Guided Synthesis: Computational chemists and materials scientists can predict stable structures and viable synthetic pathways, which synthetic chemists can then attempt to realize in the laboratory. nih.govrsc.org This feedback loop is crucial for navigating the vast and challenging landscape of potential new materials.

Advanced Energy Storage: Much of the impetus for understanding lithium chemistry comes from the drive for next-generation batteries. acs.org Research into exotic lithium species like dilithium hydroxide could uncover new fundamental knowledge relevant to electrode and electrolyte design, creating opportunities for collaboration with electrochemists and battery engineers. ubc.ca

Catalysis and Novel Reactivity: The unique electronic structure of a hypothetical dilithium hydroxide species might endow it with novel catalytic properties. Exploring this potential requires joint efforts from specialists in organic synthesis, inorganic chemistry, and surface science. patsnap.com

Advanced Characterization Development: The development of new instruments and methodologies capable of probing light elements like lithium under reactive conditions is a significant challenge. This requires collaboration between physicists, analytical chemists, and materials scientists to push the boundaries of what can be measured. azom.comscispace.com

Ultimately, the exploration of novel materials like dilithium hydroxide serves as a driving force for innovation, pushing the limits of chemical synthesis, characterization, and theoretical prediction. nih.gov

Q & A

Q. What mathematical principles underpin CRYSTALS-Dilithium's security as a post-quantum signature scheme?

CRYSTALS-Dilithium relies on the hardness of lattice-based problems, particularly the Module Learning With Errors (MLWE) and Module Short Integer Solution (MSIS) problems. Researchers should analyze parameter sets (e.g., polynomial ring dimensions, modulus size) defined for NIST security levels 2, 3, and 5. These parameters balance security against quantum attacks with computational efficiency. Experimental validation involves benchmarking implementations against known lattice reduction attacks and verifying compliance with NIST standardization guidelines .

Q. How should researchers structure a literature review on CRYSTALS-Dilithium's cryptographic properties?

Prioritize peer-reviewed papers from conferences like CHES (Cryptographic Hardware and Embedded Systems) and journals such as IACR Transactions. Focus on NIST PQC standardization documents, foundational works by Lyubashevsky et al., and recent advancements in side-channel countermeasures. Use citation-tracking tools to map key contributions and identify gaps, such as unresolved vulnerabilities in masked implementations .

Q. What experimental protocols ensure reproducibility of CRYSTALS-Dilithium benchmarks?

Document hardware/software configurations (e.g., ARM Cortex-M4 microcontrollers, clock cycles), parameter sets, and entropy sources for deterministic signing. Publicly share code repositories with unit tests for polynomial operations (NTT, point-wise multiplication) and side-channel leakage detection tools (e.g., dudect). Cross-validate results with independent implementations to isolate platform-specific artifacts .

Advanced Research Questions

Q. How can side-channel vulnerabilities in CRYSTALS-Dilithium be systematically evaluated?

Use power/electromagnetic leakage profiling to capture traces during signature generation. Apply statistical tests (e.g., Welch’s t-test) to identify leakage points, such as secret-dependent branches in the signing algorithm. Compare deterministic and randomized versions of Dilithium to assess the effectiveness of randomization in mitigating fault injection and template attacks. Validate findings using open-source platforms like the ChipWhisperer framework .

Q. What methodologies optimize masked implementations of CRYSTALS-Dilithium against higher-order attacks?

Design masked gadgets for critical operations (e.g., decomposition, rejection sampling) using secure multi-party computation principles. Evaluate gadget security via formal verification tools (e.g., maskVerif) and practical leakage detection tests. For hardware implementations, balance masking order with resource constraints (e.g., FPGA slices) to maintain performance while achieving NIST-specified security levels .

Q. How should conflicting results in sensitivity analyses of side-channel countermeasures be resolved?

Classify computational steps by security requirements:

- SPA-resistant : Operations with secret-dependent control flow (e.g., conditional branches).

- DPA-resistant : Linear algebra steps (e.g., matrix-vector products). Reconcile discrepancies by conducting adversarial simulations (e.g., key recovery success rates) under standardized leakage models. Publish datasets and attack scripts to enable peer validation .

Q. What strategies improve hardware/software co-design for CRYSTALS-Dilithium?

Profile software bottlenecks (e.g., NTT latency) and offload compute-intensive tasks to dedicated hardware modules. Optimize polynomial arithmetic using hybrid architectures with configurable parallelism. Validate co-designs using cycle-accurate simulations and real-world benchmarks on embedded platforms like RISC-V .